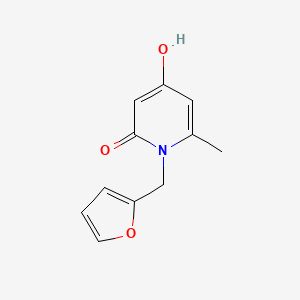![molecular formula C14H19ClF3NO B1441788 3-{2-[3-(トリフルオロメチル)フェノキシ]エチル}ピペリジン塩酸塩 CAS No. 1219949-36-6](/img/structure/B1441788.png)
3-{2-[3-(トリフルオロメチル)フェノキシ]エチル}ピペリジン塩酸塩
説明
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H19ClF3NO and its molecular weight is 309.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬産業
3-{2-[3-(トリフルオロメチル)フェノキシ]エチル}ピペリジン塩酸塩: およびその誘導体は、農薬産業で広く使用されています。トリフルオロメチル基は、農薬の生物活性を高め、害虫から作物を保護する効果を高めます。 この化合物の独特の物理化学的特性は、この分野での広範な使用に貢献しています .
医薬品合成
この化合物は、さまざまな医薬成分の合成における中間体として役立ちます。トリフルオロメチル基は、いくつかの薬剤に共通する特徴であり、薬剤の有効性と安定性に寄与しています。 この化合物の誘導体は、臨床試験中で、将来の薬剤としての可能性を示しています .
獣医学
ヒト用医薬品での使用と同様に、この化合物は獣医学でも使用されています。 トリフルオロメチル基の特性は、獣医薬の有効性を高め、動物の健康と治療結果を改善することができます .
分析化学
分析化学では、3-{2-[3-(トリフルオロメチル)フェノキシ]エチル}ピペリジン塩酸塩は、クロマトグラフィーおよび質量分析に使用されます。 これは、サンプル内のさまざまな物質の識別と定量に役立ち、正確な分析結果を提供します .
材料科学
この化合物の誘導体は、材料科学における潜在的な用途について調査されています。 これらは、耐久性の向上や電気伝導率の向上など、独自の特性を持つ新しい材料の開発に役立ちます .
バイオファーマの生産
この化合物は、バイオファーマの製造プロセスに関与しています。 これは、医薬品原薬(API)の合成または特定の反応における触媒として使用され、バイオ医薬品の製造を効率化します .
作用機序
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Result of Action
Similar compounds have been associated with pain sensitivity in the meningeal blood vessels and dura .
生化学分析
Biochemical Properties
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its role in enzyme inhibition and activation .
Cellular Effects
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by binding to receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes, which in turn affects gene expression . The trifluoromethyl group enhances the compound’s binding affinity to specific enzymes and receptors, leading to changes in their activity . This results in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell . The trifluoromethyl group in the compound enhances its ability to modulate these pathways .
Transport and Distribution
The transport and distribution of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . The compound’s localization and accumulation in certain cellular compartments are influenced by its interactions with these transporters . This affects its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
特性
IUPAC Name |
3-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-4-1-5-13(9-12)19-8-6-11-3-2-7-18-10-11;/h1,4-5,9,11,18H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOLXKKLEVKLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate](/img/structure/B1441711.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)




![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)



